molecular formula C22H20FN3OS2 B11634206 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11634206
M. Wt: 425.5 g/mol
InChI Key: ZJJMUIKQAWONKK-UHFFFAOYSA-N
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Description

2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline backbone, a thienyl group, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline backbone, followed by the introduction of the thienyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive molecule with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-1-(2-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include other quinoline derivatives with different substituents These compounds may share some chemical and biological properties but differ in their specific activities and applications

Properties

Molecular Formula

C22H20FN3OS2

Molecular Weight

425.5 g/mol

IUPAC Name

2-amino-4-(2-ethylsulfanylthiophen-3-yl)-1-(2-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H20FN3OS2/c1-2-28-22-13(10-11-29-22)19-14(12-24)21(25)26(16-7-4-3-6-15(16)23)17-8-5-9-18(27)20(17)19/h3-4,6-7,10-11,19H,2,5,8-9,25H2,1H3

InChI Key

ZJJMUIKQAWONKK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4F)N)C#N

Origin of Product

United States

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